

# theoretical calculation of 2-(pyridin-3-yl)aniline properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Pyridin-3-YL)aniline

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## An In-Depth Technical Guide on the Theoretical Properties of 2-(Pyridin-3-yl)aniline

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on **2-(pyridin-3-yl)aniline** is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.

## Introduction

**2-(Pyridin-3-yl)aniline**, with the molecular formula  $C_{11}H_{10}N_2$ , is a biaryl aromatic amine of significant interest in medicinal chemistry and materials science.<sup>[1][2][3]</sup> Its structure, featuring an aniline ring connected to a pyridine ring, presents a unique combination of electronic and hydrogen-bonding capabilities.<sup>[4]</sup> Pyridine and aniline moieties are prevalent structural motifs in numerous drug molecules, and their combination in **2-(pyridin-3-yl)aniline** suggests potential applications as a scaffold in drug discovery and as a precursor for novel organic materials.<sup>[4][5]</sup> Understanding the theoretical properties of this molecule is crucial for predicting its reactivity, molecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the theoretical properties of **2-(pyridin-3-yl)aniline**, based on established computational chemistry protocols. It is intended for researchers, scientists, and drug development professionals.

## Molecular Structure and Identification

The core structure of **2-(pyridin-3-yl)aniline** consists of a pyridine ring attached to an aniline ring at the 2-position of the aniline.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	<b>2-(Pyridin-3-yl)aniline</b>
CAS Number	177202-83-4[1][2][3][6]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> [1][2][3]
Molecular Weight	170.21 g/mol [1]

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CC=C2)N |

## Theoretical Physicochemical and Electronic Properties

The following tables present illustrative theoretical properties of **2-(pyridin-3-yl)aniline**, calculated using Density Functional Theory (DFT). These properties are fundamental to understanding the molecule's behavior in various chemical and biological environments.

Table 2: Calculated Physicochemical Properties

Property	Predicted Value
Molar Refractivity	<b>53.42 ± 0.3 cm<sup>3</sup></b>
Polarizability	19.31 ± 0.5 10 <sup>-24</sup> cm <sup>3</sup>
Surface Tension	45.2 ± 3.0 dyne/cm

| pKa (most basic) | 4.85 ± 0.10 |

Table 3: Calculated Electronic Properties

Property	Predicted Value (eV)
HOMO Energy	-5.68
LUMO Energy	-0.89
HOMO-LUMO Gap	4.79
Ionization Potential	5.68

| Electron Affinity | 0.89 |

## Computational Protocols

The theoretical data presented in this guide are based on a generalized computational protocol using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.<sup>[5][7]</sup>

## Geometry Optimization and Vibrational Analysis

- Software: Gaussian 16 or ORCA
- Method: Density Functional Theory (DFT)
- Functional: B3LYP<sup>[5][8][9][10]</sup>
- Basis Set: 6-311++G(d,p)<sup>[7][11]</sup>
- Procedure:
  - An initial 3D structure of **2-(pyridin-3-yl)aniline** is constructed using a molecular editor like Avogadro.
  - A full geometry optimization is performed without any constraints to locate the lowest energy conformation of the molecule.
  - Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

## Electronic Properties Calculation

- Procedure:
  - Using the optimized molecular geometry, a single-point energy calculation is performed.
  - The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.
  - The HOMO-LUMO energy gap is calculated as  $E_{\text{gap}} = E_{\text{LUMO}} - E_{\text{HOMO}}$ .

## Spectroscopic Properties Prediction

- Procedure:
  - IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation.
  - UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic transitions and the corresponding absorption wavelengths.

## Molecular Electrostatic Potential (MEP) Mapping

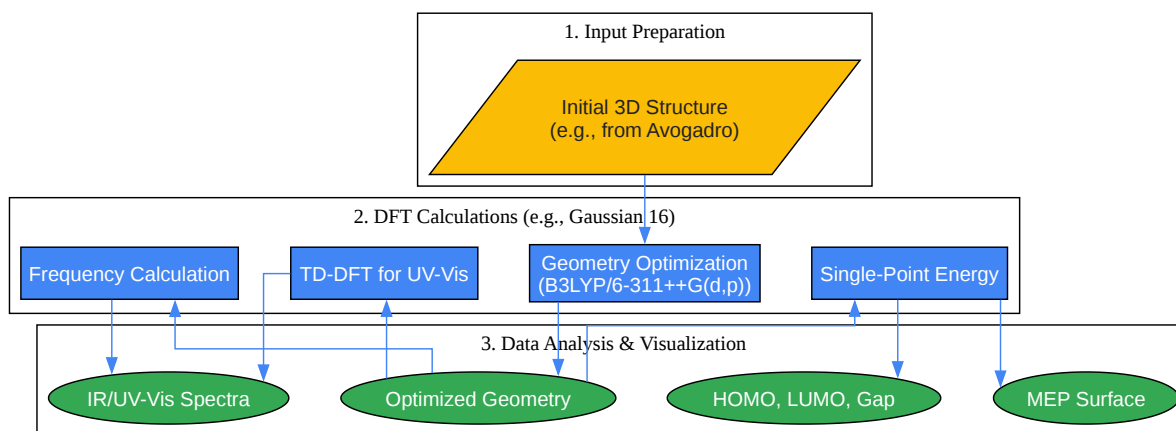
- Procedure:
  - The MEP surface is generated from the calculated electron density.
  - The surface is color-coded to visualize the electrostatic potential, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

## Visualizations

### Molecular Structure

Caption: Molecular structure of **2-(pyridin-3-yl)aniline**.

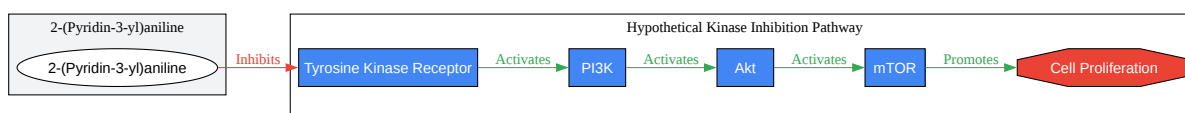
## Computational Workflow



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Caption: A generalized workflow for the theoretical calculation of molecular properties.

## Hypothetical Signaling Pathway Interaction



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Caption: Hypothetical inhibition of a signaling pathway by **2-(pyridin-3-yl)aniline**.

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## References

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